molecular formula C14H12BrN3O3 B299564 N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide

Katalognummer: B299564
Molekulargewicht: 350.17 g/mol
InChI-Schlüssel: YIRKUJPOWKVFEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide, also known as 5-Br-4-(AOE)PNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide has shown promising results in various scientific research applications. It has been used as a chemical probe to study the role of nicotinamide adenine dinucleotide (NAD+) in various biological processes. It has also been used to study the mechanism of action of various enzymes, including sirtuins and PARP1. Additionally, this compound has been used in cancer research as a potential therapeutic agent.

Wirkmechanismus

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide works by inhibiting the activity of various enzymes, including sirtuins and PARP1. Sirtuins are a family of enzymes that are involved in various biological processes, including aging, metabolism, and stress response. PARP1 is an enzyme that is involved in DNA repair. By inhibiting the activity of these enzymes, this compound can affect various cellular processes, including DNA repair, metabolism, and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase NAD+ levels, which can affect various cellular processes. Additionally, this compound has been shown to inhibit the activity of sirtuins and PARP1, which can affect various cellular processes, including DNA repair, metabolism, and stress response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide in lab experiments is its specificity for sirtuins and PARP1. This allows researchers to study the role of these enzymes in various biological processes. Additionally, this compound has been shown to be cell-permeable, which allows for easy uptake by cells. One of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations to avoid toxicity.

Zukünftige Richtungen

There are several future directions for the use of N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide in scientific research. One potential direction is the use of this compound in cancer research as a potential therapeutic agent. Another potential direction is the use of this compound in the study of various cellular processes, including aging, metabolism, and stress response. Additionally, the development of more specific and potent inhibitors of sirtuins and PARP1 could lead to the development of new therapies for various diseases.

Synthesemethoden

The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide involves a series of chemical reactions. The first step involves the reaction of 5-bromonicotinic acid with thionyl chloride to form 5-bromonicotinoyl chloride. The second step involves the reaction of 5-bromonicotinoyl chloride with 4-(2-amino-2-oxoethoxy)aniline to form this compound. The purity of the compound can be improved by recrystallization.

Eigenschaften

Molekularformel

C14H12BrN3O3

Molekulargewicht

350.17 g/mol

IUPAC-Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C14H12BrN3O3/c15-10-5-9(6-17-7-10)14(20)18-11-1-3-12(4-2-11)21-8-13(16)19/h1-7H,8H2,(H2,16,19)(H,18,20)

InChI-Schlüssel

YIRKUJPOWKVFEL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)OCC(=O)N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.